molecular formula C23H31N3OS B5986058 [9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone

[9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone

Cat. No.: B5986058
M. Wt: 397.6 g/mol
InChI Key: GNKYNPMLCZDGSN-UHFFFAOYSA-N
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Description

The compound [9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone is a complex organic molecule that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone under acidic or basic conditions.

    Introduction of the Phenylethyl Group: This step often involves a nucleophilic substitution reaction where a phenylethyl halide reacts with the spirocyclic intermediate.

    Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.

    Final Coupling: The final step involves coupling the thiazole derivative with the spirocyclic intermediate under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenylethyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its spirocyclic structure is of interest for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    [9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone: can be compared with other spirocyclic compounds and thiazole derivatives.

    Spiro[4.5]decanes: These compounds share the spirocyclic core but differ in their substituents.

    Thiazole Derivatives: Compounds with thiazole rings but different side chains.

Uniqueness

The uniqueness of This compound lies in its combination of a spirocyclic structure with a thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3OS/c1-18(2)21-24-20(15-28-21)22(27)26-14-11-23(17-26)10-6-12-25(16-23)13-9-19-7-4-3-5-8-19/h3-5,7-8,15,18H,6,9-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKYNPMLCZDGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)C(=O)N2CCC3(C2)CCCN(C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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